molecular formula C20H26O5 B1610377 Isorosmanol CAS No. 93780-80-4

Isorosmanol

Cat. No.: B1610377
CAS No.: 93780-80-4
M. Wt: 346.4 g/mol
InChI Key: UXVPWKDITRJELA-CLWJZODNSA-N
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Mechanism of Action

Target of Action

Isorosmanol primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. As a result, the signal transmission across nerve synapses is enhanced .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels . This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory .

Pharmacokinetics

Given its lipophilic nature, it is likely to be well-absorbed and distributed throughout the body .

Result of Action

This compound’s inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can have various effects at the molecular and cellular levels, including improved memory and cognitive function . Additionally, this compound has been found to have neuroprotective effects, protecting PC12 cells against Aβ-induced toxicity . It also promotes the generation of neurites, a process that is enhanced by co-treatment with nerve growth factor (NGF) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and light exposure can affect the stability of this compound .

Chemical Reactions Analysis

Isorosmanol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and dimethyl sulfate for methylation . The major products formed from these reactions include various methylated and oxidized derivatives of this compound .

Scientific Research Applications

Isorosmanol has several scientific research applications:

Comparison with Similar Compounds

Isorosmanol is similar to other diterpenes found in rosemary, such as carnosic acid and carnosol . it has unique properties that distinguish it from these compounds:

Similar compounds include:

  • Carnosic Acid
  • Carnosol
  • Rosmanol
  • 12-O-Methylcarnosic Acid

These compounds share similar antioxidant properties but differ in their specific biological activities and mechanisms of action .

Properties

IUPAC Name

(1R,8R,9R,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-17,21-23H,5-7H2,1-4H3/t15-,16+,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVPWKDITRJELA-CLWJZODNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318169
Record name Isorosmanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93780-80-4
Record name Isorosmanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93780-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isorosmanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93780-80-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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